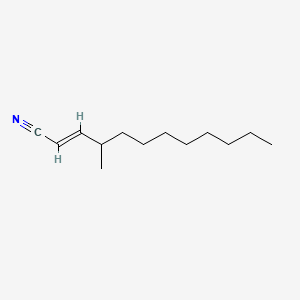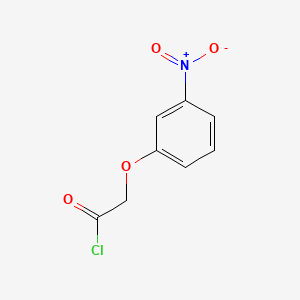
(3-Nitrophenoxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of a nitrophenoxy group attached to an acetyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Nitrophenoxy)acetyl chloride can be synthesized through the reaction of (3-nitrophenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:
(3-Nitrophenoxy)acetic acid+Thionyl chloride→(3-Nitrophenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with larger quantities of reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form (3-nitrophenoxy)acetic acid and hydrogen chloride.
Reduction: Can be reduced to (3-aminophenoxy)acetyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Performed in aqueous conditions, often at room temperature.
Reduction: Conducted in anhydrous conditions with a suitable reducing agent.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
(3-Nitrophenoxy)acetic acid: Formed from hydrolysis.
(3-Aminophenoxy)acetyl chloride: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
(3-Nitrophenoxy)acetyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Employed in the development of potential drug candidates.
Material science: Utilized in the preparation of functionalized materials and polymers.
Biological studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (3-Nitrophenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. The nitrophenoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Nitrophenoxy)acetyl chloride
- (2-Nitrophenoxy)acetyl chloride
- (3-Aminophenoxy)acetyl chloride
Uniqueness
(3-Nitrophenoxy)acetyl chloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the nitro group in the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.
Eigenschaften
CAS-Nummer |
40257-02-1 |
|---|---|
Molekularformel |
C8H6ClNO4 |
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
2-(3-nitrophenoxy)acetyl chloride |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-2-6(4-7)10(12)13/h1-4H,5H2 |
InChI-Schlüssel |
MQMKJILTEHLNTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


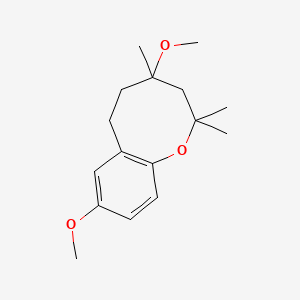
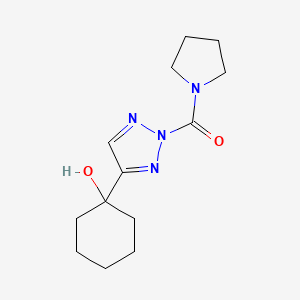
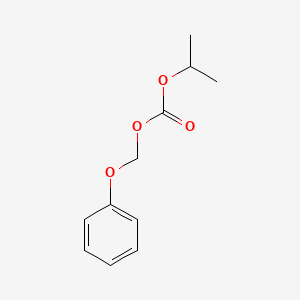
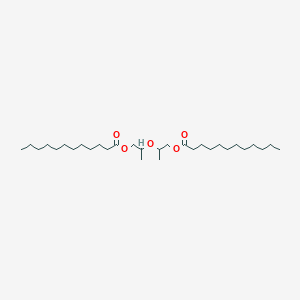


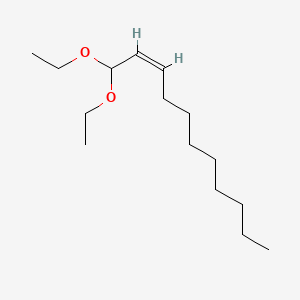
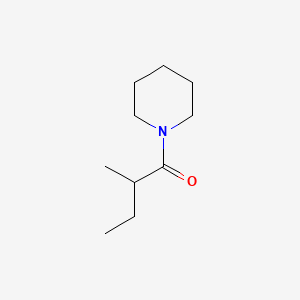
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)

